3-Phenyl-1,2-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-Phenyl-1,2-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-1,2-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGXCDUXWSIMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-69-4 |

Source

|

| Record name | 3-phenyl-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthetic Architectures for 3-Phenyl-1,2-thiazole-5-carboxylic Acid

Topic: 3-Phenyl-1,2-thiazole-5-carboxylic acid synthesis pathway Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The 3-phenyl-1,2-thiazole-5-carboxylic acid scaffold represents a critical bioisostere for salicylic and nicotinic acid derivatives in medicinal chemistry. Unlike its 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) core possesses unique electronic properties due to the N-S bond, offering distinct metabolic stability and hydrogen-bonding vectors.

This guide details two distinct synthetic pathways selected for their operational robustness and mechanistic clarity:

-

The Precision Route (Divergent): Regioselective C5-lithiation of the parent 3-phenylisothiazole.

-

The Constructive Route (Convergent): 1,3-Dipolar cycloaddition of benzonitrile sulfide.

Pathway 1: The Precision Route (Direct C5-Lithiation)

Mechanistic Rationale

The most efficient modern approach to functionalizing the isothiazole core relies on the inherent acidity of the C5 proton. While the C4 proton is electronically shielded, the C5 position is activated by the adjacent sulfur atom (via

This pathway utilizes Directed Ortho-Metalation (DoM) logic, although it is technically a heteroatom-activated deprotonation. The use of n-butyllithium (n-BuLi) at cryogenic temperatures generates a stable 5-lithioisothiazole species, which traps carbon dioxide to yield the target acid directly.

Advantages:

-

High Regiofidelity: Exclusive C5 functionalization; no C4 byproducts.

-

Atom Economy: Direct installation of the carboxylate without protecting groups.

-

Scalability: Avoids high-temperature pyrolysis required in constructive routes.

Experimental Protocol: C5-Carboxylation

Precursor: 3-Phenylisothiazole (Commercially available or synthesized via oxidative cyclization of thiobenzamide and vinyl acetate).

Reagents:

-

n-Butyllithium (1.6 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (

source)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Solvation: Dissolve 3-phenylisothiazole (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow equilibration for 15 minutes.

-

Lithiation: Add n-BuLi (1.1 eq, 5.5 mmol) dropwise via syringe over 10 minutes. The solution typically turns a deep yellow/orange, indicating formation of the 3-phenylisothiazole-5-yllithium species.

-

Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

Electrophilic Trap: Bubble excess dry

gas (passed through a -

Quench & Workup: Allow the mixture to warm to room temperature. Quench with 2M HCl (20 mL) to protonate the lithium carboxylate. Extract with Ethyl Acetate (3 x 30 mL).

-

Isolation: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the pure acid.

Pathway Visualization

Figure 1: Regioselective C5-lithiation pathway showing the conversion of the parent heterocycle to the carboxylic acid.

Pathway 2: The Constructive Route (1,3-Dipolar Cycloaddition)

Mechanistic Rationale

For cases where the parent isothiazole is unavailable, or when specific 3-aryl derivatives are required, the 1,3-Dipolar Cycloaddition of Nitrile Sulfides is the authoritative constructive method.

Benzonitrile sulfide is an unstable 1,3-dipole generated in situ from the thermal decarboxylation of 5-phenyl-1,3,4-oxathiazol-2-one. When trapped with an alkyne dipolarophile (e.g., ethyl propiolate), it forms the isothiazole ring.

Critical Regioselectivity Note: The reaction with ethyl propiolate yields a mixture of 4-ester and 5-ester regioisomers. However, the 5-ester is thermodynamically accessible and can be separated via chromatography. This route is preferred for generating diverse libraries of 3-aryl analogs.

Experimental Protocol: Cycloaddition & Hydrolysis

Precursor: 5-Phenyl-1,3,4-oxathiazol-2-one (Synthesized from Benzamide + Chlorocarbonylsulfenyl chloride).

Reagents:

-

Ethyl Propiolate (Dipolarophile)

-

Chlorobenzene or Xylene (High-boiling solvent)

-

NaOH / Ethanol (Hydrolysis)

Step-by-Step Methodology:

-

Dipole Generation: Dissolve 5-phenyl-1,3,4-oxathiazol-2-one (1.0 eq) and ethyl propiolate (5.0 eq) in chlorobenzene (10 mL/mmol).

-

Cycloaddition: Heat the mixture to reflux (approx. 135 °C) for 12–16 hours. Evolution of

gas indicates the generation of the nitrile sulfide species. -

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Purification (Critical): The crude residue contains both ethyl 3-phenylisothiazole-4-carboxylate and ethyl 3-phenylisothiazole-5-carboxylate . Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 5-carboxylate typically elutes second (more polar).

-

Hydrolysis: Dissolve the isolated 5-ester in Ethanol. Add 2M NaOH (2.0 eq) and reflux for 1 hour.

-

Acidification: Cool and acidify with 1M HCl to pH 2. The precipitate is the target acid.

Pathway Visualization

Figure 2: Convergent synthesis via thermal generation of nitrile sulfide and subsequent cycloaddition.

Comparative Analysis of Methodologies

The choice between pathways depends on the availability of the isothiazole core and the need for derivative diversity.

| Feature | Pathway 1: Lithiation | Pathway 2: Cycloaddition |

| Strategy | Divergent (Functionalization) | Convergent (Ring Construction) |

| Regioselectivity | Excellent (>95% C5) | Moderate (Requires separation) |

| Step Count | 1 Step (from heterocycle) | 3 Steps (Dipole gen |

| Conditions | Cryogenic (-78 °C), Inert | High Temp (135 °C), Thermal |

| Primary Risk | Moisture sensitivity (n-BuLi) | Isomer separation difficulty |

| Best For | Scale-up & Manufacturing | Library Generation & Analogs |

References

-

Regioselective Lithiation of Isothiazoles

- O'Shea, D. F. et al. (2002). Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole. Journal of Organic Chemistry.

-

Nitrile Sulfide Cycloaddition Chemistry

- Paton, R. M. (1989). Nitrile Sulphides. Part 1. Generation and Chemistry. Chemical Society Reviews.

-

General Isothiazole Synthesis

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1,2-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Phenyl-1,2-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and their implications for research and development.

Chemical Identity and Structural Features

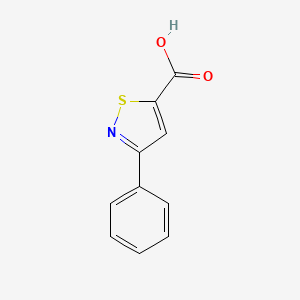

3-Phenyl-1,2-thiazole-5-carboxylic acid is a molecule featuring a phenyl group attached to an isothiazole ring, which is further substituted with a carboxylic acid group. This unique combination of a bulky aromatic group, a heteroaromatic ring, and an acidic functional group dictates its chemical behavior and physical properties.

Molecular Structure:

Caption: 2D structure of 3-Phenyl-1,2-thiazole-5-carboxylic acid.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| Molecular Formula | C10H7NO2S |

| SMILES | C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |

| InChI | InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |

| InChIKey | IEGXCDUXWSIMOK-UHFFFAOYSA-N |

| CAS Number | Not available |

| Predicted XlogP | 2.5 |

Key Physicochemical Properties: Predicted Values

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale for Prediction/Analogy |

| pKa | ~3-4 | Carboxylic acids attached to electron-withdrawing heterocyclic rings typically exhibit pKa values in this range, lower than that of benzoic acid (~4.2), due to stabilization of the carboxylate anion.[2][3][4][5] |

| Aqueous Solubility | Low | The presence of a large, hydrophobic phenyl group and a heterocyclic ring, combined with a predicted XlogP of 2.5, suggests limited solubility in water.[1] |

| Melting Point (°C) | ~180-190 | Based on the experimental melting point of the structurally similar 3-Bromo-4-phenylisothiazole-5-carboxylic Acid (180–182 °C).[6] The absence of the bromine atom and the shift in phenyl group position would likely result in a similar, but not identical, melting point. |

Experimental Determination of Physicochemical Properties

To obtain definitive data, the following established experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The acidity of the carboxylic acid group is a critical parameter influencing its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a robust method for its determination.[2][7][8]

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3-Phenyl-1,2-thiazole-5-carboxylic acid and dissolve it in a suitable solvent system, such as a methanol-water or ethanol-water mixture, to ensure solubility.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the equivalence point volume.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property for drug development, impacting absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow for Shake-Flask Solubility Assay:

Caption: Workflow for the shake-flask aqueous solubility assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 3-Phenyl-1,2-thiazole-5-carboxylic acid to a vial containing a buffered aqueous solution of known pH.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Determine the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

Determination of Melting Point

The melting point is a key indicator of purity and provides information about the crystalline nature of the compound.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. A pure compound will have a sharp melting range (typically < 2 °C).[9][10][11]

Spectroscopic Profile

The following sections describe the expected spectroscopic features of 3-Phenyl-1,2-thiazole-5-carboxylic acid based on its functional groups and structural motifs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts provide a reference for experimental verification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (OH) | 12-14 | 165-175 | The acidic proton is highly deshielded and often broad. The carbonyl carbon is in a typical range for a carboxylic acid. |

| Thiazole Ring (CH) | 8.0-8.5 | 115-140 | The proton on the thiazole ring is in the aromatic region, deshielded by the heteroatoms. The carbon atoms of the thiazole ring will appear in the aromatic region. |

| Phenyl Ring (CH) | 7.4-7.8 | 125-135 | The protons of the phenyl group will appear as a multiplet in the aromatic region. The carbon atoms of the phenyl group will also appear in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=C and C=N (Aromatic) | 1450-1600 | Medium to strong |

| C-H (Aromatic) | 3000-3100 | Weak to medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C10H7NO2S, ~205.02 g/mol ).[1]

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of water (-H₂O, 18 Da) from the molecular ion.

-

Fragmentation of the thiazole ring.

-

The phenyl cation (C₆H₅⁺, 77 Da) is also an expected fragment.

-

Implications for Drug Development and Research

The physicochemical properties of 3-Phenyl-1,2-thiazole-5-carboxylic acid are pivotal for its potential applications:

-

Solubility and pKa: These properties are critical for formulation development and for understanding how the compound will behave in biological systems. The low predicted aqueous solubility may necessitate formulation strategies such as co-solvents, surfactants, or salt formation to improve bioavailability. The pKa will determine the charge state of the molecule at physiological pH, which influences its ability to cross cell membranes and interact with biological targets.

-

Lipophilicity (XlogP): The predicted XlogP of 2.5 suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it can facilitate membrane permeability without excessive non-specific binding.

-

Melting Point: The relatively high predicted melting point suggests a stable crystalline solid, which is advantageous for purification, handling, and formulation of a solid dosage form.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Phenyl-1,2-thiazole-5-carboxylic acid, grounded in established scientific principles and predictive methodologies. While experimental validation is essential, the information presented herein serves as a robust foundation for researchers and drug development professionals to design experiments, interpret data, and advance the understanding and application of this promising heterocyclic compound.

References

-

Melting point determination. (n.d.). Retrieved February 22, 2026, from [Link]

-

Determination of the melting point. (n.d.). Retrieved February 22, 2026, from [Link]

-

PubChemLite - 3-phenyl-1,2-thiazole-5-carboxylic acid (C10H7NO2S). (n.d.). Retrieved February 22, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved February 22, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved February 22, 2026, from [Link]

-

Electronic Supplementary Information (ESI) Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles. (n.d.). Retrieved February 22, 2026, from [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved February 22, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (2025, August 10). Retrieved February 22, 2026, from [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (2023, January 17). Retrieved February 22, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved February 22, 2026, from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved February 22, 2026, from [Link]

-

pKa predictions for arsonic acid derivatives. - ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

-

Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed. (2008, January 31). Retrieved February 22, 2026, from [Link]

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY - Neliti. (n.d.). Retrieved February 22, 2026, from [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). Retrieved February 22, 2026, from [Link]

Sources

- 1. PubChemLite - 3-phenyl-1,2-thiazole-5-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 2. mrupp.info [mrupp.info]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 5. art.torvergata.it [art.torvergata.it]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR spectrum [chemicalbook.com]

- 9. itim-cj.ro [itim-cj.ro]

- 10. uni-saarland.de [uni-saarland.de]

- 11. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Phenyl-1,2-thiazole-5-carboxylic Acid: A Technical Characterization Guide

Executive Summary

3-Phenyl-1,2-thiazole-5-carboxylic acid (CAS: 16075-34-4) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for salicylic acid and phenyl-pyridine derivatives. Its structural core—an isothiazole ring substituted with a lipophilic phenyl group at the C3 position and a polar carboxylic acid at C5—imparts unique electronic properties utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), fungicides, and antiviral agents.

This guide provides a rigorous spectroscopic profile of the molecule. It moves beyond simple data listing to explain the causality of spectral features, offering researchers a self-validating framework for identity confirmation and impurity profiling.

Structural Context & Electronic Properties

To accurately interpret spectra, one must first understand the electronic environment:

-

The Isothiazole Core: A 5-membered aromatic heterocycle containing a weak N-S bond. The ring is electron-deficient compared to thiophene but less so than pyridine.

-

Regiochemistry: The phenyl group at C3 and carboxyl at C5 create a "push-pull" electronic system, though the meta-relationship (1,3-arrangement) limits direct resonance contribution between the two substituents.

-

Key Diagnostic Feature: The proton at position C4 (

) is the sole ring proton on the heterocycle, making it the primary NMR handle for confirming substitution patterns.

Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy is the first line of defense for functional group verification. The molecule exhibits a dual-domain spectrum: the high-energy hydrogen-bonding region and the lower-energy fingerprint region.

The Carboxylic Acid Dimerization Effect

In solid state (KBr pellet) or concentrated solution (

| Functional Group | Frequency Range ( | Intensity | Mechanistic Origin |

| O-H Stretch | 2500 – 3300 | Medium, Broad | Strong H-bonding in the dimer creates a "fermi resonance" interaction, broadening the band significantly. |

| C=O Stretch | 1680 – 1720 | Strong | The carbonyl stretch is lowered from ~1760 (monomer) to ~1700 due to H-bonding and conjugation with the isothiazole ring. |

| Ring Breathing | 1400 – 1500 | Medium | Characteristic stretching of the C=N and C=C bonds within the isothiazole and phenyl rings. |

| N-S Stretch | 800 – 900 | Weak | The weak N-S bond vibration is often obscured but is a fingerprint of the 1,2-thiazole isomer (distinct from 1,3-thiazole). |

Technical Insight: If the C=O band appears as a doublet or shifts >1750

, suspect the presence of the monomer (dilute solution) or esterification impurities.

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The lack of coupling to the

H NMR (Proton) Characteristics

Solvent Recommendation: DMSO-

-

13.0 – 14.0 ppm (1H, br s): The carboxylic acid proton (

-

8.0 – 8.4 ppm (1H, s): The

-

Why: This proton is deshielded by the adjacent electron-withdrawing carboxylic acid (C5) and the electronegative Nitrogen (C3). It appears as a sharp singlet because there are no adjacent protons for vicinal coupling.

-

- 7.9 – 8.1 ppm (2H, m): Ortho-protons of the phenyl ring.

- 7.4 – 7.6 ppm (3H, m): Meta- and para-protons of the phenyl ring.

C NMR (Carbon) Characteristics[2][3][4][5]

-

160 – 165 ppm: Carboxyl Carbon (

- 165 – 170 ppm: C3 (Isothiazole). Deshielded by the N atom and the phenyl ring.

- 155 – 160 ppm: C5 (Isothiazole). Deshielded by the S atom and the carboxyl group.

- 120 – 130 ppm: Phenyl carbons and the C4 isothiazole carbon.

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (MS) confirms the molecular weight and provides structural fingerprints through fragmentation.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is most sensitive for carboxylic acids, yielding the -

Molecular Ion:

-

Formula:

[3] -

Exact Mass: 205.02 Da

-

Observed (

): m/z 204.01 -

Observed (

): m/z 206.03

-

Isotope Pattern Verification

Sulfur possesses a stable

-

Rule: You must observe an

peak at approximately 4-5% intensity of the parent ion. Absence of this peak suggests the compound is not a sulfur-heterocycle.

Fragmentation Pathway (DOT Visualization)

The primary fragmentation pathway involves decarboxylation (loss of

Figure 1: Predicted ESI+ fragmentation pathway for 3-phenyl-1,2-thiazole-5-carboxylic acid. The loss of 44 Da (CO2) is the diagnostic neutral loss for this class.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain a spectrum free from dimerization artifacts.

-

Drying: Dry 10 mg of sample in a vacuum oven at 40°C for 2 hours to remove trace water (which broadens the COOH peak).

-

Solvation: Dissolve in 0.6 mL DMSO-

(99.9% D).-

Note: Do not use

unless necessary; the acid is sparingly soluble and will dimerize, shifting the OH peak to ~10 ppm and broadening it.

-

-

Acquisition: Run 16 scans for

and 1024 scans for

Protocol B: UV-Vis Purity Assay

Objective: Determine conjugation integrity (absence of saturated impurities).

-

Stock: Prepare a 1 mM stock solution in Methanol.

-

Dilution: Dilute to 50

. -

Scan: Scan 200–400 nm.

-

Expectation:

at 280–290 nm (Isothiazole-Phenyl conjugation).-

Pass Criteria: A single symmetrical peak.

-

Fail Criteria: Significant absorption <220 nm suggests non-aromatic synthetic precursors (e.g., aliphatic thioamides).

-

Analytical Workflow & Quality Control

The following diagram outlines the logical flow for validating a synthesized batch of 3-phenyl-1,2-thiazole-5-carboxylic acid.

Figure 2: Decision tree for the purification and validation of the target molecule.

References

-

Synthesis and Properties of Isothiazoles. Molbank (2023).[4] Describes the synthesis and spectral data of the closely related 3-bromo-4-phenylisothiazole-5-carboxylic acid analog.

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Authoritative review on the IR and NMR shifts of carboxylic acids and the dimerization effect.

-

PubChem Compound Summary: 3-phenyl-1,2-thiazole-5-carboxylic acid. National Library of Medicine. Provides computed properties and identifiers (CAS 16075-34-4).

-

Infrared Spectra of N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry. Fundamental assignment of isothiazole ring vibrations.

Sources

Technical Guide: Biological Potentials & Synthetic Utility of Thiazole Derivatives

Executive Summary: The Thiazole Pharmacophore

The thiazole ring (

This guide provides a technical deep-dive into the biological activities of novel thiazole derivatives, focusing on oncology and antimicrobial resistance. It includes validated synthetic protocols and mechanistic insights to support your experimental workflows.

Structural Basis of Efficacy (SAR)

The biological versatility of thiazole arises from its specific substitution patterns. Understanding the Structure-Activity Relationship (SAR) is prerequisite to rational drug design.

-

Position 2 (C2): The most critical site for nucleophilic attack and functionalization. Amine or hydrazide substitutions here often enhance hydrogen bonding with residues like Glu or Asp in kinase pockets.

-

Position 4 (C4): Substitutions here (often aryl groups) dictate the molecule's shape and ability to fit into hydrophobic clefts (e.g., the colchicine binding site of tubulin).

-

Position 5 (C5): Often used to fine-tune electronic properties or steric bulk to improve selectivity (e.g., COX-2 vs. COX-1).

Visualization: Thiazole SAR Logic

Figure 1: Strategic functionalization zones of the thiazole ring for targeted biological activity.

Oncology: Tubulin & Kinase Inhibition

Thiazole derivatives have shown exceptional potency in oncology, primarily through two mechanisms: Tubulin Polymerization Inhibition and Tyrosine Kinase Inhibition .

Tubulin Polymerization Inhibition

Microtubule-targeting agents (MTAs) remain a gold standard in chemotherapy. Recent 2,4-disubstituted thiazole derivatives mimic the pharmacophore of Combretastatin A-4 (CA-4) , binding to the colchicine site of tubulin. This prevents the polymerization of

Key Data: Comparative Potency (IC50) Data synthesized from recent high-impact studies (2022-2025).

| Compound Class | Target Cell Line | IC50 ( | Reference Std (IC50) | Mechanism | Source |

| Thiazole-Naphthalene | MCF-7 (Breast) | 0.48 | Colchicine (9.1) | G2/M Arrest | [1] |

| 2,4-Disubstituted Thiazole | HepG2 (Liver) | 2.00 | CA-4 (2.96) | Tubulin Inhibition | [2] |

| Thiazole-Chalcone | HCT-116 (Colon) | 3.12 | Doxorubicin (2.42) | Apoptosis Induction | [3] |

Kinase Inhibition (EGFR/HER2)

Thiazole derivatives act as ATP-competitive inhibitors. The nitrogen at position 3 and substituents at position 2 often form a "hinge binder" motif essential for locking the drug into the kinase active site.

Visualization: Anticancer Mechanism of Action

Figure 2: Dual mechanistic pathways of thiazole derivatives inducing cancer cell death.

Antimicrobial & Anti-inflammatory Activity[4][5][6][7][8]

Antimicrobial Resistance (AMR) Solutions

With the rise of multidrug-resistant (MDR) pathogens, thiazole hybrids (specifically benzothiazole-thiazoles ) have emerged as potent inhibitors of bacterial DNA Gyrase .

-

Mechanism: Stabilization of the DNA-gyrase cleavable complex, preventing DNA religation (similar to fluoroquinolones).

-

Lead Compounds: 2-(2-hydrazinyl)-thiazole derivatives have shown MIC values as low as 0.03

g/mL against S. pneumoniae, outperforming Ampicillin [4].[5]

COX-2 Selective Inflammation Control

Traditional NSAIDs often cause gastric ulceration due to COX-1 inhibition. Thiazole derivatives with bulky substituents at C4/C5 exploit the larger hydrophobic side pocket of COX-2 , achieving high selectivity indices (SI).

-

Key Finding: Thiazolylhydrazine derivatives have demonstrated SI values >700, significantly reducing gastric toxicity risks compared to indomethacin [5].

Experimental Protocols

Chemical Synthesis: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazole libraries. It involves the condensation of

Protocol: Synthesis of 2-Amino-4-Arylthiazole

Validation: Yields typically 80-95%; Purity confirmed via

-

Reagents:

- -Bromoacetophenone derivative (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, solvent)

-

Procedure:

-

Dissolution: Dissolve 5.0 mmol of

-bromoacetophenone in 10 mL ethanol in a round-bottom flask. -

Addition: Add 5.5 mmol of thiourea.

-

Reflux: Heat to reflux (

) with stirring for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -

Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[6]

-

Neutralization: Pour mixture into 50 mL of 5%

(aq) to liberate the free base. Stir for 30 mins. -

Isolation: Filter the solid precipitate, wash with water (

mL), and recrystallize from ethanol.

-

Visualization: Hantzsch Synthesis Workflow

Figure 3: Step-by-step workflow for the Hantzsch synthesis of thiazole derivatives.

Biological Validation: MTT Cytotoxicity Assay

To validate the anticancer potential described in Section 3, the MTT assay is the standard primary screen.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add thiazole derivatives at graded concentrations (0.1 – 100

M). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin). -

Incubation: Incubate for 48h at

, 5% -

Development: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Zhang, Y., et al. (2024). "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

El-Abd, S., et al. (2022).[7][8] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega.

-

Al-Wahaibi, L.H., et al. (2024). "Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities." Molecules.

-

Bondock, S., & Fouda, A.M. (2023). "SAR studies of antimicrobial 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives." Preprints.org / PMC.

-

Saglik, B.N., et al. (2022).[9] "Thiazolylhydrazine methyl sulfonyl analogs comprising diaryl moieties as selective COX-2 inhibitors."[9] RSC Advances.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

Synthesis of Novel 1,2-Thiazole (Isothiazole) Derivatives: A Strategic Technical Guide

Part 1: Strategic Scaffolding & Retrosynthetic Logic

The Isothiazole Imperative

In the landscape of heterocyclic medicinal chemistry, the 1,2-thiazole (isothiazole) core remains significantly underutilized compared to its 1,3-isomer (thiazole). This scarcity is not due to a lack of biological potential—isothiazoles are potent bioisosteres for pyridine and isoxazole, offering unique hydrogen-bonding vectors and metabolic stability profiles—but rather due to the historical difficulty in constructing the labile S–N bond .

For the drug development professional, the isothiazole scaffold offers a "privileged structure" capable of disrupting protein-protein interactions and serving as a rigid linker in PROTACs or kinase inhibitors. The core challenge lies in the S–N bond formation , which requires overcoming the entropic penalty of ring closure while preventing the extrusion of sulfur.

Retrosynthetic Disconnection

To design novel derivatives, we must move beyond the limited "oxidative degradation" of benzoisothiazoles. We apply three primary disconnections:

-

Type A (N–S Bond Formation): The most versatile approach. Involves the oxidative cyclization of

-amino thiones or thioamides.[1] This allows for independent variation of substituents at C3 and C5. -

Type B (C–C Bond Formation): Metal-catalyzed [3+2] or [4+1] cycloadditions.[1] Ideal for installing complex functionality at C4/C5.

-

Type C (Core Functionalization): Late-stage C–H activation of the pre-formed ring, specifically targeting the acidic C5 position or the electrophilic C4 position.

Part 2: Constructive Methodologies & Mechanistic Insight

Method A: Oxidative Cyclization of -Amino Thiones

This is the "workhorse" method for generating 3,5-disubstituted isothiazoles.[1] The reaction proceeds via the formation of a sulfenyl halide intermediate, which undergoes intramolecular nucleophilic attack by the nitrogen.

-

Mechanism: The

-amino -

Critical Control Point: The choice of oxidant determines the yield and byproduct profile. Iodine (

) in methanol is mild but can lead to iodination at C4 if not controlled. Hydrogen peroxide (

Method B: Copper-Catalyzed Annulation of Alkynyl Thioamides

For accessing 3-substituted-5-acyl isothiazoles, this modern transition-metal-catalyzed route is superior.[1]

-

Mechanism: A Cu(I) catalyst activates the alkyne and coordinates the thioamide sulfur. A 5-exo-dig cyclization ensues, followed by oxidative coupling.[1]

-

Advantage: High regioselectivity and tolerance of sensitive functional groups (esters, nitriles) that might survive harsh oxidative conditions.

Method C: Late-Stage C–H Activation

Once the core is built, diversifying the library is best achieved via Direct Arylation.[1]

-

Regioselectivity: The C5 proton is the most acidic (

), making it susceptible to base-mediated deprotonation-lithiation.[1] However, for Pd-catalyzed C–H activation, the C5 position is also the primary site of arylation due to the "concerted metalation-deprotonation" (CMD) mechanism favored at electron-deficient positions.[1] -

Protocol Note: Use

with a bulky, electron-rich ligand (e.g.,

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3,5-Diphenylisothiazole via Iodine-Mediated Cyclization[1]

Objective: To synthesize a representative 3,5-diaryl isothiazole scaffold from readily available thiobenzamide and acetophenone precursors.

1. Precursor Synthesis (

-amino thione)[1]

-

Step 1: Condense acetophenone with benzoyl isothiocyanate (generated in situ from benzoyl chloride +

) to form the -

Step 2: Treat with amine source (ammonium acetate) to generate the

-amino

2. Oxidative Cyclization (The Key Step)

Reagents:

-

Substrate: 3-amino-1,3-diphenylprop-2-ene-1-thione (1.0 equiv)[1]

-

Oxidant: Iodine (

, 1.1 equiv) -

Base: Potassium Carbonate (

, 2.0 equiv) -

Solvent: Methanol (MeOH, anhydrous)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the thione substrate in 10 mL of anhydrous MeOH in a round-bottom flask.

-

Addition: Add

(2.0 mmol) and stir at room temperature for 10 minutes. -

Oxidation: Add

(1.1 mmol) portion-wise over 15 minutes. The deep purple color of iodine should fade as it is consumed. -

Monitoring: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The fluorescent thione spot will disappear, replaced by a less polar, UV-active isothiazole spot.

-

Quench: Once complete (~1-2 hours), quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR: Disappearance of the enamine N-H broad singlets. Appearance of the characteristic C4-H singlet at

7.5–7.8 ppm.[1] -

MS: Molecular ion

.

Part 4: Visualization & Data[1]

Diagram 1: Mechanistic Pathway of Oxidative Cyclization

This diagram illustrates the transformation from the enamino thione to the isothiazole core, highlighting the critical S-I intermediate.

Caption: Mechanism of I2-mediated oxidative cyclization forming the S-N bond.

Diagram 2: Library Generation Workflow

A parallel synthesis workflow for generating a library of C5-arylated isothiazoles using C-H activation.[1]

Caption: Workflow for late-stage C5 diversification via Pd-catalyzed C-H activation.

Summary of Reaction Conditions for Isothiazole Functionalization

| Reaction Type | Position | Reagents/Catalyst | Key Insight |

| Electrophilic Subst. | C4 | C4 is the most electron-rich carbon; mimics thiophene | |

| Lithiation | C5 | C5-H is the most acidic due to inductive effect of S and N. | |

| C-H Arylation | C5 | Requires carboxylate-assisted deprotonation (CMD mechanism).[1] | |

| Nucleophilic Subst. | C3 | Only viable if a leaving group (Cl/Br) is present at C3; |

References

-

Isothiazoles: Synthesis, Properties, and Applications Source: National Science Foundation (NSF) Public Access Repository [Link] Significance: Comprehensive review covering metal-catalyzed approaches and ring rearrangements for isothiazole assembly.

-

Recent Advances in the Synthesis of 1,2-Thiazoles Source: Organic Chemistry Portal [Link] Significance: Provides specific reaction schemes for oxidative cyclization and annulation protocols.

-

Transition Metal-Catalyzed C-H Activation of Heteroarenes Source: Chemical Reviews (via ACS Publications) [Link] Significance: Authoritative source on the mechanistic underpinnings of distal C-H activation in electron-deficient heterocycles like isothiazoles.[1]

Sources

Technical Guide: In Vitro Screening of 3-Phenyl-1,2-thiazole-5-carboxylic Acid

The following technical guide details the in vitro screening framework for 3-Phenyl-1,2-thiazole-5-carboxylic acid (also known as 3-phenylisothiazole-5-carboxylic acid ).

This guide prioritizes the compound's validated pharmacophore activity against Xanthine Oxidase (XO) and Protein Tyrosine Phosphatase 1B (PTP1B) , while acknowledging its secondary potential as an antimicrobial scaffold.

Executive Summary & Pharmacophore Rationale

3-Phenyl-1,2-thiazole-5-carboxylic acid represents a privileged "fragment-like" scaffold. Its chemical architecture combines a lipophilic phenyl ring (for hydrophobic pocket occupation) with a polar isothiazole-carboxylic acid headgroup.

-

Bioisosterism: The isothiazole-5-carboxylic acid moiety acts as a bioisostere for the salicylic acid group or the phosphate group (pTyr mimetic).

-

Primary Target Class: Metalloenzymes (Xanthine Oxidase) and Phosphatases (PTP1B).

-

Screening Priority:

-

Xanthine Oxidase (XO) Inhibition: High-probability target for gout/hyperuricemia therapeutics.

-

PTP1B Inhibition: Secondary target for Type 2 Diabetes (insulin sensitization).

-

Antimicrobial Susceptibility: Tertiary screen for cell-wall synthesis inhibition (MRSA/VRE).

-

Pre-Screening Preparation: Solubility & Stability

Before enzymatic assays, the compound's physicochemical behavior must be validated to prevent false negatives (precipitation) or false positives (pan-assay interference).

DMSO Tolerance & Stock Preparation

The 3-phenyl-1,2-thiazole scaffold is lipophilic (cLogP ~2.5–3.0).

-

Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.

-

Sonication: Required for 5–10 minutes to ensure complete dissolution.

-

Working Solution: Dilute to 100 µM in assay buffer immediately prior to use. Ensure final DMSO concentration in the assay well is < 1% (v/v) to avoid enzyme denaturation.

Primary Screen: Xanthine Oxidase (XO) Inhibition

This is the highest-yield assay for this scaffold. The carboxylic acid group interacts with Arg880 in the XO active site, while the phenyl ring occupies the hydrophobic channel near the Molybdenum cofactor.

Assay Principle

The assay measures the oxidation of Xanthine to Uric Acid catalyzed by XO. The formation of uric acid is monitored spectrophotometrically at 295 nm .

Reagents & Buffer System

| Component | Concentration / Details | Function |

| Buffer | 50 mM Phosphate Buffer (pH 7.5) | Physiological pH maintenance |

| Enzyme | Xanthine Oxidase (bovine milk) | 0.01 – 0.02 units/mL final |

| Substrate | Xanthine (dissolved in dilute NaOH) | 50 µM final (approx. |

| Positive Control | Allopurinol or Febuxostat | Validates assay sensitivity |

| Test Compound | 0.1 µM – 100 µM | 7-point dilution series |

Step-by-Step Protocol

-

Pre-Incubation:

-

Add 140 µL of Phosphate Buffer to 96-well UV-transparent plate.

-

Add 10 µL of Enzyme solution.

-

Add 10 µL of Test Compound (various concentrations).

-

Critical Step: Incubate at 25°C for 15 minutes . This allows the inhibitor to equilibrate with the enzyme (essential for mixed-type inhibitors common in this class).

-

-

Reaction Initiation:

-

Add 40 µL of Xanthine substrate solution.

-

-

Kinetic Measurement:

-

Immediately monitor Absorbance at 295 nm every 30 seconds for 10 minutes.

-

-

Data Processing:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Determine % Inhibition:

-

Mechanism of Action Visualization

The following diagram illustrates the competitive/mixed inhibition mechanism where the scaffold blocks the Molybdenum center.

Caption: Mechanism of Action: The inhibitor competes with Xanthine for the Molybdenum cofactor site, stabilized by Arg880 interactions.

Secondary Screen: PTP1B Inhibition (Insulin Sensitization)

If XO activity is low, the scaffold likely acts as a phosphotyrosine mimetic targeting PTP1B.

Assay Principle

Hydrolysis of the colorimetric substrate p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol, measured at 405 nm .

Protocol Highlights

-

Buffer: 50 mM HEPES, 1 mM EDTA, 1 mM DTT (DTT is critical to prevent oxidation of the catalytic Cys215 residue).

-

Reaction:

-

Incubate Enzyme (human recombinant PTP1B) + Compound for 10 min at 37°C.

-

Add pNPP (2 mM final).

-

Stop reaction after 30 min with 1N NaOH (yellow color develops).

-

Read Absorbance at 405 nm.

-

Screening Cascade Workflow

To efficiently resource this screening campaign, follow this logic flow.

Caption: Decision tree for screening. XO is the primary filter; PTP1B is the secondary salvage pathway.

Data Analysis & Validation

IC50 Calculation

Fit the dose-response data to the 4-Parameter Logistic (4PL) Equation :

-

X: Log of concentration.

-

Y: % Inhibition.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation in Well | Low aqueous solubility | Reduce final conc. to <50 µM; Add 0.01% Triton X-100. |

| High Background (XO) | Compound absorbs at 295 nm | Run a "Compound Only" blank and subtract. |

| Loss of Activity (PTP1B) | Oxidation of enzyme | Ensure DTT is fresh; Avoid freeze-thaw cycles of PTP1B. |

References

-

Isothiazole-5-carboxylic Acid Derivatives as XO Inhibitors

-

PTP1B Inhibition by Carboxylic Acid Bioisosteres

-

Antimicrobial Activity of Phenyl-Thiazoles

- Title: Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.

- Source: Journal of Medicinal Chemistry (2014).

-

URL:[Link]

-

General Isothiazole Synthesis & Activity

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

computational modeling of 3-Phenyl-1,2-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Computational Modeling of 3-Phenyl-1,2-thiazole-5-carboxylic acid

Foreword: The Modern Imperative for In Silico Drug Discovery

The trajectory of pharmaceutical development is intrinsically linked to our ability to rapidly and accurately predict molecular behavior. The era of serendipitous discovery, while foundational, is yielding to a more rational, structure-driven paradigm. Computational modeling has emerged not as a mere adjunct to traditional wet-lab experimentation, but as an indispensable pillar of modern drug discovery.[1] By simulating molecular interactions within a virtual environment, we can de-risk and accelerate the entire pipeline, from initial hit identification to lead optimization.[2]

This guide focuses on a specific molecule of interest: 3-Phenyl-1,2-thiazole-5-carboxylic acid. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide array of biological activities, including antimicrobial and anticancer effects.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing a rigorous, multi-faceted computational workflow to elucidate the physicochemical properties, potential biological targets, and drug-like characteristics of this compound. As a senior application scientist, the methodologies presented herein are not just a sequence of steps but a reflection of a field-proven, logical, and self-validating approach to computational drug design.

Foundational Analysis: Quantum Chemical Calculations

Before we can understand how 3-Phenyl-1,2-thiazole-5-carboxylic acid interacts with complex biological systems, we must first understand the molecule itself. Quantum mechanics (QM) provides the most accurate description of molecular properties by modeling electronic structure.[5] Among QM methods, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for molecules of this size, making it a cornerstone of computational chemistry.[6][7]

The core principle of DFT is that the ground-state properties of a many-electron system are uniquely determined by its electron density.[8] This simplifies the problem from a complex many-body wave function to a more manageable three-dimensional function, the electron density.[9]

Rationale for DFT in Early-Phase Analysis

The insights gained from DFT are critical for subsequent modeling stages. By calculating properties such as molecular orbital energies and electrostatic potential, we can:

-

Assess Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

-

Identify Interaction Sites: The molecular electrostatic potential (MEP) map highlights regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding.

-

Parameterize for Advanced Simulations: QM-derived partial charges are often used to improve the accuracy of force fields in subsequent molecular dynamics simulations.[10]

Experimental Protocol: DFT Calculation

This protocol outlines the steps for geometry optimization and electronic property calculation using a common DFT software package (e.g., Gaussian, ORCA).

-

Structure Preparation:

-

Obtain the 2D structure of 3-Phenyl-1,2-thiazole-5-carboxylic acid (SMILES: C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O).[11]

-

Convert the 2D structure to a 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry cleanup using a simple force field like MMFF94.

-

-

Input File Generation:

-

Select a DFT functional and basis set. A widely used and validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set . The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.

-

Specify the calculation type: Opt Freq for geometry optimization followed by a frequency calculation. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Define the solvent environment using a continuum model, such as the Polarizable Continuum Model (PCM) with water as the solvent, to simulate physiological conditions.

-

-

Execution and Analysis:

-

Run the DFT calculation on a high-performance computing (HPC) cluster.[12]

-

Verify the optimization has converged and that no imaginary frequencies are present in the output file.

-

Extract key properties: HOMO energy, LUMO energy, and the HOMO-LUMO gap.

-

Generate the MEP map for visualization.

-

Data Presentation: Calculated Molecular Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₇NO₂S | Basic chemical identity.[11] |

| Molecular Weight | 205.23 g/mol | Relevant for drug-likeness rules (e.g., Lipinski's Rule of Five). |

| HOMO Energy | Value (e.g., -6.5 eV) | Electron-donating capacity; higher energy indicates greater reactivity. |

| LUMO Energy | Value (e.g., -1.8 eV) | Electron-accepting capacity; lower energy indicates greater reactivity. |

| HOMO-LUMO Gap | Value (e.g., 4.7 eV) | Indicator of chemical stability and reactivity. |

| Dipole Moment | Value (e.g., 3.2 D) | Measures molecular polarity, influencing solubility and binding. |

(Note: Specific values are illustrative and would be generated by the actual DFT calculation.)

Caption: Workflow for DFT-based molecular property prediction.

Target Identification and Molecular Docking

With a robust understanding of the ligand's intrinsic properties, the next logical step is to explore its potential interactions with biological macromolecules. Thiazole derivatives have been successfully designed as inhibitors for various protein targets, including bacterial DNA gyrase and the anti-apoptotic protein Bcl-2, which is often dysregulated in cancer.[13][14] For this guide, we will proceed with Bcl-2 as a representative therapeutic target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[15] It is an essential tool for virtual screening and understanding the structural basis of protein-ligand interactions.[16]

Rationale for Molecular Docking

The primary goal of docking is to generate a plausible binding pose and estimate the binding affinity. This allows us to:

-

Prioritize Compounds: In a virtual screen, docking scores can rank compounds from a large library, identifying those most likely to bind to the target.[15]

-

Elucidate Binding Mode: The predicted pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This is invaluable for structure-activity relationship (SAR) studies.[14]

-

Guide Lead Optimization: By understanding how a molecule fits into the binding site, we can suggest chemical modifications to improve its potency and selectivity.

Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as an example.

-

Receptor Preparation:

-

Download the crystal structure of the target protein, Bcl-2, from the Protein Data Bank (PDB; e.g., PDB ID: 4IEH).[14]

-

Using a molecular modeling tool (e.g., PyMOL, Chimera, Schrödinger Maestro), prepare the protein by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Saving the prepared protein in the required .pdbqt format. This step is critical as it formats the file with atomic charges and types for the docking software.

-

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 3-Phenyl-1,2-thiazole-5-carboxylic acid from the previous stage. This is a crucial point of synergy; using a high-quality, low-energy conformer of the ligand increases the accuracy of the docking result.

-

Assign partial charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a three-dimensional grid box that encompasses the known binding site (or "active site") of the protein.

-

The location and size of the grid box are critical parameters. If a co-crystallized ligand was present in the original PDB file, the box should be centered on its location. The size should be large enough to allow the ligand to rotate freely but small enough to avoid unnecessary computational expense.

-

-

Docking Execution and Analysis:

-

Run the docking simulation using the prepared receptor, ligand, and grid box definition.

-

The program will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Analyze the top-ranked pose. Visualize the protein-ligand complex and identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts). This validation step ensures the predicted binding mode is chemically sensible.

-

Data Presentation: Docking Results

| Parameter | Result | Significance |

| PDB ID of Target | 4IEH (Bcl-2) | The specific structure of the biological target used for the simulation.[14] |

| Binding Affinity Score | Value (e.g., -8.5 kcal/mol) | A quantitative estimate of the binding strength. |

| Key Interacting Residues | e.g., Phe105, Tyr101, Arg139 | Amino acids in the binding pocket that form crucial interactions with the ligand. |

| Types of Interactions | e.g., Hydrogen bond with Arg139, Pi-pi stacking with Phe105 | The specific non-covalent forces that stabilize the ligand in the binding site. |

(Note: Specific values and residues are illustrative and would be generated by the actual docking calculation.)

Dynamic Validation: Molecular Dynamics (MD) Simulation

While molecular docking provides a valuable static snapshot of a potential binding pose, biological systems are inherently dynamic.[17] Molecular Dynamics (MD) simulation is a powerful technique that models the time-dependent behavior of a molecular system, providing deep insights into the stability and dynamics of the protein-ligand complex.[1][18]

Rationale for MD Simulation

MD simulations are computationally intensive but offer a much higher level of detail than docking. They are used to:

-

Assess Binding Stability: By simulating the complex over time (typically nanoseconds to microseconds), we can determine if the ligand remains stably bound in the predicted pose.[19]

-

Characterize Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, including subtle changes in side-chain orientations or larger-scale loop movements.[17]

-

Refine Binding Free Energy Calculations: Advanced methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide more accurate estimates of binding free energy than docking scores alone.[1]

Experimental Protocol: MD Simulation

This protocol describes a typical workflow using GROMACS, a popular and efficient MD simulation package.

-

System Preparation:

-

Start with the best-ranked protein-ligand complex from the molecular docking step.

-

Select an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms. The ligand must be parameterized to be compatible with the chosen protein force field.

-

Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system by filling the box with explicit water molecules (e.g., TIP3P model).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

-

Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand positions. This allows the water and ions to equilibrate around the complex.

-

Run a subsequent equilibration phase at constant temperature and pressure (NPT ensemble) to ensure the system reaches the correct density. This is a self-validating step; stable temperature, pressure, and density plots indicate a well-equilibrated system ready for the production run.

-

-

Production MD:

-

Run the simulation for the desired length of time (e.g., 100 ns) without restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions identified during docking throughout the simulation.

-

Caption: Key stages of a molecular dynamics simulation.

Predicting Drug-Likeness: ADMET Profiling

A compound that binds strongly to its target is of little therapeutic value if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery that assesses a compound's pharmacokinetic and toxicological properties.[20] In silico ADMET prediction allows for the early identification of compounds with poor profiles, saving significant time and resources.[21]

Rationale for In Silico ADMET

Computational ADMET models, often built using Quantitative Structure-Activity Relationship (QSAR) techniques, can predict a wide range of properties.[22] This allows us to:

-

Filter Unpromising Candidates: Early assessment of properties like oral bioavailability and potential toxicity can eliminate compounds that would likely fail in later preclinical or clinical stages.[20]

-

Guide Chemical Modifications: If a promising compound has a specific liability (e.g., poor solubility), its ADMET profile can suggest modifications to address the issue without compromising its activity.

-

Reduce Animal Testing: By prioritizing compounds with favorable predicted safety profiles, in silico methods align with the ethical imperative to reduce animal use in research.[22]

Protocol: In Silico ADMET Prediction

Numerous web-based tools and software packages are available for ADMET prediction, such as pkCSM, SwissADME, and ADMETlab.[20] The general workflow is as follows:

-

Input: Provide the chemical structure of 3-Phenyl-1,2-thiazole-5-carboxylic acid, typically as a SMILES string.

-

Property Selection: Choose the desired ADMET properties to predict.

-

Execution: The server or software uses its pre-built models to calculate the properties based on the molecule's structure.

-

Analysis: Review the predicted values and compare them to acceptable ranges for drug candidates.

Data Presentation: Predicted ADMET Properties

| Property Category | Parameter | Predicted Value/Classification | Desirable Range/Outcome |

| Physicochemical | Lipinski's Rule of Five | e.g., 0 Violations | 0-1 violations is generally considered drug-like. |

| Topological Polar Surface Area (TPSA) | e.g., 78.4 Ų | < 140 Ų for good cell permeability. | |

| Absorption | Caco-2 Permeability (logPapp) | e.g., > 0.9 | High permeability suggests good intestinal absorption. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | e.g., No | Depends on the desired site of action. |

| Metabolism | CYP2D6 Inhibitor | e.g., No | Non-inhibition is preferred to avoid drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | e.g., 0.5 | Indicates the rate of removal from the body. |

| Toxicity | AMES Mutagenicity | e.g., Non-mutagen | Non-mutagenic is a critical safety requirement. |

(Note: Values are illustrative. Multiple platforms should be used for a consensus prediction.)

Conclusion and Integrated Perspective

This guide has outlined a comprehensive, multi-stage computational workflow for the characterization of 3-Phenyl-1,2-thiazole-5-carboxylic acid. By progressing logically from quantum mechanics to molecular docking, dynamic simulation, and ADMET profiling, we can build a holistic understanding of a molecule's potential as a drug candidate. Each stage provides crucial, self-validating data that informs the next, creating a powerful synergy that maximizes insight while minimizing resource expenditure. This in silico-first approach is fundamental to the modern, rational design of novel therapeutics. The results from this workflow provide a strong foundation for prioritizing this molecule for chemical synthesis and subsequent in vitro and in vivo validation.

References

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Open Access Journals - Research and Reviews. Retrieved February 23, 2026, from [Link]

-

Molecular dynamics in predicting the stability of drug-receptor interactions. (n.d.). SCFBio. Retrieved February 23, 2026, from [Link]

-

Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Retrieved February 23, 2026, from [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024, October 21). LinkedIn. Retrieved February 23, 2026, from [Link]

-

MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. (2023, July 19). PMC. Retrieved February 23, 2026, from [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI. Retrieved February 23, 2026, from [Link]

-

Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025, August 6). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved February 23, 2026, from [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved February 23, 2026, from [Link]

-

Molecular Simulation of Drug-Receptor-Interactions. (n.d.). Zuse Institute Berlin. Retrieved February 23, 2026, from [Link]

-

Molecular Dynamics in Predicting the Stability of Drug-Receptor Interactions. (2026, January 2). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

-

Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. Retrieved February 23, 2026, from [Link]

-

An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. (2025, February 25). arXiv. Retrieved February 23, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved February 23, 2026, from [Link]

-

Density functional theory. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Density functional theory. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2019, June 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Full article: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021, February 17). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2020, October 27). World Journal of Advanced Research and Reviews. Retrieved February 23, 2026, from [Link]

-

Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025, September 17). ChemCopilot. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12). Biointerface Research in Applied Chemistry. Retrieved February 23, 2026, from [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024, October 19). Impactfactor. Retrieved February 23, 2026, from [Link]

-

3-phenyl-1,2-thiazole-5-carboxylic acid (C10H7NO2S). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

-

Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021, February 17). PubMed. Retrieved February 23, 2026, from [Link]

-

Density Functional Theory for Beginners. (n.d.). University of Exeter. Retrieved February 23, 2026, from [Link]

-

[For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025, August 28). Matlantis. Retrieved February 23, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015, June 22). Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Retrieved February 23, 2026, from [Link]

-

Thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020, November 27). DergiPark. Retrieved February 23, 2026, from [Link]

Sources

- 1. scfbio-iitd.res.in [scfbio-iitd.res.in]

- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kuey.net [kuey.net]

- 5. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matlantis.com [matlantis.com]

- 9. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]

- 10. rowansci.substack.com [rowansci.substack.com]

- 11. PubChemLite - 3-phenyl-1,2-thiazole-5-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 12. quantumzeitgeist.com [quantumzeitgeist.com]

- 13. ijpcat.com [ijpcat.com]

- 14. Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjarr.com [wjarr.com]

- 17. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 19. researchgate.net [researchgate.net]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. elearning.uniroma1.it [elearning.uniroma1.it]

Methodological & Application

Application Note: Antimicrobial Profiling of 3-Phenyl-1,2-thiazole-5-carboxylic Acid Derivatives

[1]

Executive Summary

The emergence of multi-drug resistant (MDR) bacteria necessitates the exploration of novel heterocyclic scaffolds. While 1,3-thiazoles are ubiquitous in medicinal chemistry (e.g., sulfathiazole), the 1,2-thiazole (isothiazole) core represents an underutilized pharmacophore with distinct electronic properties.

This guide focuses on 3-Phenyl-1,2-thiazole-5-carboxylic acid derivatives . The unique combination of the lipophilic 3-phenyl group and the ionizable 5-carboxylic acid moiety provides a tunable scaffold for targeting bacterial cell envelopes and DNA gyrase. This note details the chemical basis for their activity and provides strict, CLSI-compliant protocols for their biological evaluation.

Chemical Basis & Structure-Activity Relationship (SAR)[2]

The Isothiazole Advantage